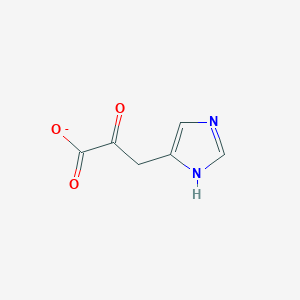

3-(Imidazol-5-yl)pyruvate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5N2O3- |

|---|---|

Molecular Weight |

153.12 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-2-oxopropanoate |

InChI |

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11)/p-1 |

InChI Key |

JEJNWEREQWMOHB-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(NC=N1)CC(=O)C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Synthesis Pathways of 3 Imidazol 5 Yl Pyruvate

Formation via Transamination of Histidine

Transamination is a pivotal process for synthesizing 3-(imidazol-5-yl)pyruvate from L-histidine. This biochemical reaction involves the transfer of an amino group from L-histidine to a keto acid, a process catalyzed by enzymes known as transaminases or aminotransferases. wikipedia.org

Role of Histidine Transaminase (EC 2.6.1.38)

The principal enzyme responsible for the transamination of L-histidine to this compound is histidine transaminase, also referred to as histidine-2-oxoglutarate aminotransferase. wikipedia.org This enzyme is classified under EC number 2.6.1.38 and plays a crucial role in the metabolic pathway of histidine. wikipedia.orggenome.jp

Histidine transaminase exhibits specificity for L-histidine as its primary substrate. wikipedia.org The reaction also requires an α-keto acid as an amino group acceptor, with 2-oxoglutarate being a common co-substrate, which is subsequently converted to L-glutamate. wikipedia.org Like many other transaminases, histidine transaminase depends on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the transfer of the amino group. nih.gov

Table 1: Substrates and Products of Histidine Transaminase

| Substrates | Products |

|---|---|

| L-histidine | This compound |

| 2-oxoglutarate | L-glutamate |

The catalytic mechanism of histidine transaminase follows a Ping-Pong Bi-Bi model, a characteristic of PLP-dependent aminotransferases. The reaction proceeds in two main stages. First, the amino group from L-histidine is transferred to the enzyme-bound PLP, resulting in the formation of pyridoxamine-5'-phosphate (PMP) and the release of this compound. In the second stage, the amino group from PMP is transferred to the α-keto acid co-substrate (e.g., 2-oxoglutarate), which regenerates the PLP cofactor and forms a new amino acid (e.g., L-glutamate). wikipedia.org This process involves the formation of a Schiff base intermediate.

Histidine transaminase activity is observed in various organisms, including bacteria and eukaryotes. wiley.com In some organisms, the expression of the gene encoding this enzyme can be regulated by the concentration of histidine. While a specific histidine transaminase has been sought after, studies have shown that this activity can co-purify with other aminotransferases, such as glutamine transaminase and serine transaminase, in tissues like the kidney and liver. nih.gov The products of histidine transamination are typically only found in significant amounts when histidine concentrations are very high. nih.gov

Mechanistic Insights into Aminotransferase Activity

Formation via Oxidative Deamination of D-Histidine

An alternative pathway for the synthesis of this compound involves the oxidative deamination of D-histidine. This reaction is catalyzed by D-amino acid oxidase (EC 1.4.3.3), a flavoprotein that uses FAD as a cofactor. uniprot.orguniprot.org This enzyme has a broad substrate specificity and can act on various D-amino acids. uniprot.orguniprot.org The reaction converts D-histidine, in the presence of water and oxygen, into this compound, ammonia (B1221849), and hydrogen peroxide. uniprot.orguniprot.org

Involvement of D-Amino-Acid Oxidase

D-Amino-Acid Oxidase (DAAO) is a key flavoenzyme that plays a crucial role in the metabolism of D-amino acids. frontiersin.org This enzyme catalyzes the oxidative deamination of the D-isomers of various amino acids, leading to the production of their corresponding α-keto acids. In the context of this compound synthesis, DAAO acts on D-histidine. The reaction consumes oxygen and produces the corresponding imino acid, which subsequently undergoes non-enzymatic hydrolysis in an aqueous environment to yield this compound, ammonia, and hydrogen peroxide. pnas.org

D-Amino-Acid Oxidase (EC 1.4.3.3) exhibits strict stereoselectivity, acting exclusively on D-enantiomers of amino acids while showing no activity towards L-amino acids. frontiersin.orgfrontiersin.org Its substrate specificity is broad, encompassing a range of neutral, polar, and bulky hydrophobic D-amino acids. frontiersin.orgresearchgate.net However, it is generally inactive towards acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.org

The catalytic efficiency of DAAO varies significantly depending on the substrate and the source organism. Human DAAO (hDAAO), for instance, shows a preference for bulky, hydrophobic D-amino acids. researchgate.netnih.gov While specific kinetic data for D-histidine with human DAAO is not extensively detailed in all studies, research on DAAO from various species confirms that D-histidine can be a substrate. researchgate.net For example, some studies have noted minimal reactivity of duckling DAAO with D-histidine, highlighting interspecies variation. researchgate.net The table below summarizes the kinetic parameters for several known substrates of human DAAO, illustrating its broad catalytic range.

Table 1: Substrate Specificity of Human D-Amino-Acid Oxidase (hDAAO)

| Substrate | Apparent K_m (mM) | Apparent k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹) |

|---|---|---|---|

| D-Alanine | 1.9 | 5.2 | 2.7 |

| D-Cysteine | 0.7 | 8.6 | 12.3 |

| D-Serine | 16.5 | 0.5 | 0.03 |

| D-Proline | 9.0 | 10.2 | 1.1 |

| D-Phenylalanine | 1.2 | 3.5 | 2.9 |

| D-Tyrosine | 0.4 | 4.6 | 11.5 |

| D-DOPA | 0.2 | 40.5 | 202.5 |

| D-Kynurenine | 0.7 | 0.09 | 0.13 |

Note: Kinetic parameters are determined under specific experimental conditions (e.g., pH 8.5, 25°C) and can vary. Data compiled from multiple sources. frontiersin.orgnih.gov

The catalytic cycle of D-Amino-Acid Oxidase is a two-part process involving a reductive and an oxidative half-reaction. The entire process is dependent on a non-covalently bound Flavin Adenine (B156593) Dinucleotide (FAD) cofactor. ebi.ac.uk

Reductive Half-Reaction : The mechanism proceeds via a direct hydride transfer. pnas.orgrcsb.org The α-hydrogen from the substrate (e.g., D-histidine) is transferred as a hydride ion (H⁻) to the N(5) atom of the FAD cofactor. frontiersin.orgrsc.org This reduces FAD to FADH₂ and oxidizes the D-amino acid to its corresponding imino acid. pnas.org

Oxidative Half-Reaction : The reduced FADH₂ is reoxidized back to FAD by molecular oxygen (O₂). rsc.org This reaction produces hydrogen peroxide (H₂O₂) as a byproduct.

Hydrolysis : The imino acid product is unstable in water and spontaneously hydrolyzes to the final α-keto acid—this compound—and an ammonium (B1175870) ion (NH₄⁺). pnas.orgebi.ac.uk

The FAD cofactor is essential for the redox chemistry of the reaction, acting as the primary electron acceptor. ebi.ac.uk In human DAAO, the binding affinity for FAD is relatively weak, suggesting that its activity can be modulated by the availability of the cofactor and the presence of substrates or inhibitors that stabilize the enzyme-cofactor complex. nih.gov

The metabolism of D-amino acids, primarily governed by DAAO in mammals, serves several critical physiological functions. nih.gov D-amino acids in mammals can be sourced from the diet, synthesized by the gut microbiota, or produced endogenously. frontiersin.org

Key biological roles include:

Detoxification : DAAO catabolizes excess D-amino acids, which can be toxic if they accumulate. nih.gov This prevents potential adverse effects, such as the inhibition of other essential enzymes. nih.gov

Neuromodulation : In the central nervous system, DAAO regulates the concentration of D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, thereby influencing synaptic plasticity, learning, and memory. frontiersin.orgnih.gov

Innate Immunity : At mucosal surfaces like the intestine, DAAO can oxidize D-amino acids released by bacteria. frontiersin.org The resulting hydrogen peroxide acts as an antimicrobial agent, contributing to the host's innate defense and helping to shape the composition of the gut microbiota. frontiersin.org

Energy Metabolism : In some organisms, such as yeasts, the oxidative deamination of D-amino acids allows them to be used as sources of carbon and nitrogen for growth. researchgate.net

Enzymatic Mechanism and Cofactor Requirements

Biosynthetic Precursors and Their Metabolic Interconversion

This compound is a metabolic hub, primarily derived from histidine enantiomers and capable of interconversion with a related lactate (B86563) derivative.

The primary precursor for this compound is the amino acid histidine. Both L- and D-isomers of histidine can be converted to this keto acid through distinct enzymatic pathways.

From D-Histidine via Oxidative Deamination : As described above, D-Amino-Acid Oxidase directly converts D-histidine into this compound through an oxidative deamination reaction. researchgate.net

From L-Histidine via Transamination : The L-isomer of histidine is converted to this compound through a transamination reaction catalyzed by Histidine Transaminase (EC 2.6.1.38). wikipedia.orgnih.gov In this reaction, the amino group from L-histidine is transferred to the α-keto acid 2-oxoglutarate, resulting in the formation of this compound and L-glutamate. wikipedia.org

Interconversion with (S)-3-(imidazol-5-yl)lactate : this compound exists in a reversible equilibrium with its corresponding hydroxy acid, (S)-3-(imidazol-5-yl)lactate. nih.govnih.gov This reaction is catalyzed by 3-(imidazol-5-yl)lactate (B1234319) dehydrogenase (EC 1.1.1.111), a NAD(P)⁺-dependent oxidoreductase. wikipedia.org The enzyme can reduce the pyruvate (B1213749) to a lactate in the presence of NADH or NADPH, or oxidize the lactate to a pyruvate using NAD⁺ or NADP⁺. wikipedia.org

Table 2: Enzymatic Pathways Leading to this compound

| Precursor/Product | Enzyme | Enzyme Commission (EC) Number | Reaction Type |

|---|---|---|---|

| D-Histidine | D-Amino-Acid Oxidase | 1.4.3.3 | Oxidative Deamination |

| L-Histidine | Histidine Transaminase | 2.6.1.38 | Transamination |

| (S)-3-(imidazol-5-yl)lactate | 3-(imidazol-5-yl)lactate dehydrogenase | 1.1.1.111 | Oxidation/Reduction (Reversible) |

Compound Index

Metabolic Fates and Degradation of 3 Imidazol 5 Yl Pyruvate

Reduction to 3-(Imidazol-5-yl)lactate (B1234319)

Function of 3-(Imidazol-5-yl)lactate Dehydrogenase (EC 1.1.1.111)

The enzyme responsible for the reduction of 3-(imidazol-5-yl)pyruvate is 3-(imidazol-5-yl)lactate dehydrogenase, classified under EC number 1.1.1.111. wikipedia.orgqmul.ac.ukbionity.com This enzyme catalyzes the reversible reaction:

(S)-3-(imidazol-5-yl)lactate + NAD(P)+ ⇌ this compound + NAD(P)H + H+ wikipedia.orgqmul.ac.uk

This oxidoreductase plays a crucial role in the metabolism of histidine by converting imidazol-5-yl-pyruvate, a product of histidine transamination, into imidazol-5-yl-lactate. nih.gov In some bacteria, this is a key step in a pathway that ultimately leads to the formation of glutamate (B1630785). nih.gov

Lactate (B86563) dehydrogenase enzymes are known for their high degree of stereospecificity. nih.govproteopedia.org The reaction catalyzed by 3-(imidazol-5-yl)lactate dehydrogenase is stereospecific, producing the (S)-isomer of 3-(imidazol-5-yl)lactate. wikipedia.orgqmul.ac.ukexpasy.org This specificity is a hallmark of enzymatic reactions, ensuring the production of a single, biologically active stereoisomer. The enzyme specifically facilitates hydride transfer to and from the re face of the nicotinamide (B372718) coenzyme. nih.gov

3-(Imidazol-5-yl)lactate dehydrogenase is a member of the family of oxidoreductases that utilize either NAD+ or NADP+ as a coenzyme. wikipedia.orgqmul.ac.ukwikipedia.org These enzymes catalyze redox reactions, coupling the oxidation or reduction of a substrate with the corresponding reduction or oxidation of the nicotinamide adenine (B156593) dinucleotide cofactor. nih.gov The enzyme's ability to use both NAD+ and NADP+ provides metabolic flexibility, allowing it to function in different cellular environments and metabolic states. wikipedia.orgexpasy.org

The enzymatic properties of dehydrogenases, including those acting on imidazole (B134444) derivatives, have been studied to understand their catalytic mechanisms. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined to characterize the enzyme's affinity for its substrates and its catalytic efficiency. For instance, studies on related lactate dehydrogenases reveal varying affinities for pyruvate (B1213749) and lactate, which can influence the direction of the reaction under different physiological conditions. mdpi.comnih.gov The activity of these enzymes is often assayed by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NAD(P)H to NAD(P)+ or vice versa. proteopedia.org

Table 1: Kinetic Parameters of Lactate Dehydrogenase Isoenzymes for Pyruvate and Lactate

| Enzyme | Substrate | Km (mmol/L) |

|---|---|---|

| LDH-C₄ | Pyruvate | 0.052 mdpi.comnih.gov |

| Lactate | 4.934 mdpi.comnih.gov | |

| LDH-A₄ | Pyruvate | 0.260 mdpi.com |

| Lactate | 19.968 mdpi.com | |

| LDH-B₄ | Pyruvate | 0.172 mdpi.com |

| Lactate | 8.980 mdpi.com |

This table is based on data for general lactate dehydrogenase isoenzymes and is provided for comparative context.

NAD(P)+/NAD(P)H Dependent Oxidoreductase Activity

Integration into Imidazole-Lactate Salvage Pathways

The formation of 3-(imidazol-5-yl)lactate is part of a larger metabolic network. In some organisms, this compound can be re-oxidized to this compound, which can then be transaminated to form histidine, effectively salvaging the imidazole ring for reuse. nih.gov Such salvage pathways are crucial for metabolic efficiency, especially in nutrient-limited conditions. oup.com The presence of imidazole lactate in biological samples can be indicative of specific metabolic states or disorders. rsc.org

Further Catabolic Transformations

Beyond its reduction to lactate, this compound can undergo other transformations. In some metabolic pathways, it is a precursor for the synthesis of other molecules. For example, in Pseudomonas testosteroni, imidazolyl-lactate is oxidized to imidazolylpyruvate, which is then converted to histidine through transamination with L-glutamate. nih.gov The fate of pyruvate and its derivatives is a central hub in metabolism, connecting glycolysis, the TCA cycle, and amino acid biosynthesis. mdpi.comnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-(Imidazol-5-yl)lactate |

| (S)-3-(imidazol-5-yl)lactate |

| NAD+ |

| NADP+ |

| NADH |

| NADPH |

| Histidine |

| Glutamate |

| Pyruvate |

| Lactate |

| Acetyl-CoA |

| Oxaloacetate |

| Malate |

Hypothesized Pathways for Imidazole Ring Degradation

The degradation of the imidazole ring of this compound is hypothesized to merge with the universally conserved pathway for L-histidine catabolism. In this well-established sequence, the imidazolepropionate structure undergoes a series of enzymatic modifications that lead to the opening of the heterocyclic ring.

The canonical pathway begins with the conversion of L-histidine to urocanate, which then serves as the entry point for the degradation of the imidazole moiety. Urocanate is hydrated to form 4-imidazolone-5-propionate, a key step that breaks the aromaticity of the imidazole ring. wikipedia.orgnih.govresearchgate.net This intermediate is then hydrolyzed, which opens the ring and yields N-formimidoyl-L-glutamate. nih.govresearchgate.netwikipedia.org This compound is further processed to L-glutamate, which can enter central carbon metabolism. While this pathway starts with L-histidine, it represents the primary catabolic route for the imidazolepropionate skeleton, and it is the accepted pathway for the degradation of the imidazole ring structure found in this compound.

The key steps in this degradative pathway are outlined below:

| Step | Substrate | Enzyme | Product | Description |

| 1 | Urocanate | Urocanase (Urocanate hydratase) | 4-Imidazolone-5-propionate | Hydration of the double bond in the side chain, leading to the formation of an imidazolone (B8795221) ring. wikipedia.orgwikipedia.org |

| 2 | 4-Imidazolone-5-propionate | Imidazolonepropionase | N-Formimidoyl-L-glutamate | Hydrolytic cleavage of the C-N bond in the cyclic amide, resulting in the opening of the imidazole ring. wikipedia.orguniprot.org |

| 3 | N-Formimidoyl-L-glutamate | Formimidoylglutamase or Formiminotransferase | L-Glutamate + Formamide or Formate | The final step involves the removal of the formimino group to yield L-glutamate. nih.gov |

Enzymatic Activities Beyond Imidazolelactate Formation

Beyond the reversible reduction to (S)-3-(imidazol-5-yl)lactate catalyzed by 3-(imidazol-5-yl)lactate dehydrogenase, this compound is a substrate for several other key enzymatic reactions involved in histidine metabolism. youtube.comwikipedia.org These activities are central to its role as a metabolic intermediate, connecting it to both amino acid biosynthesis and catabolism.

One significant enzymatic fate is its involvement in transamination reactions. Histidine transaminase (EC 2.6.1.38) catalyzes the reversible transfer of an amino group between L-histidine and an α-keto acid. This means that this compound can be converted back to L-histidine in the presence of an amino donor like L-glutamate. This reversibility positions this compound as a direct link to the cellular pool of L-histidine.

Furthermore, the enzymes responsible for the degradation of the imidazole ring act on downstream metabolites of this compound. The key enzymes in this degradative pathway include:

Urocanase (EC 4.2.1.49): Also known as urocanate hydratase, this enzyme catalyzes the hydration of urocanate to 4,5-dihydro-4-oxo-5-imidazolepropanoate (imidazolonepropionate). wikipedia.org It utilizes a tightly bound NAD+ cofactor not as a redox agent, but as a potent electrophile to facilitate the addition of a water molecule. wikipedia.orgnih.gov This reaction is a critical step in preparing the imidazole ring for cleavage.

Imidazolonepropionase (EC 3.5.2.7): This hydrolase acts on the product of the urocanase reaction, (S)-3-(5-oxo-4,5-dihydro-3H-imidazol-4-yl)propanoate. wikipedia.org It catalyzes the hydrolytic cleavage of the carbon-nitrogen bond within the ring, effectively opening the cyclic structure to form N-formimidoyl-L-glutamate. wikipedia.orguniprot.org This irreversible step commits the molecule to degradation.

The table below summarizes these key enzymatic activities involving the metabolic network of this compound, excluding the formation of imidazolelactate.

| Enzyme | EC Number | Reaction | Metabolic Role |

| Histidine transaminase | 2.6.1.38 | This compound + L-Glutamate ⇌ L-Histidine + 2-Oxoglutarate | Reversible link to the L-histidine pool. |

| Urocanase | 4.2.1.49 | Urocanate + H₂O ⇌ 4-Imidazolone-5-propionate | Prepares the imidazole ring for cleavage in the catabolic pathway. wikipedia.orgdrugbank.com |

| Imidazolonepropionase | 3.5.2.7 | 4-Imidazolone-5-propionate + H₂O ⇌ N-Formimidoyl-L-glutamate | Catalyzes the hydrolytic opening of the imidazole ring. wikipedia.org |

Regulation of 3 Imidazol 5 Yl Pyruvate Metabolism

Transcriptional and Translational Control of Related Enzymes

The synthesis of enzymes responsible for the interconversion of histidine and 3-(imidazol-5-yl)pyruvate is tightly controlled at the genetic level. The primary enzyme for this conversion is histidine ammonia-lyase (HAL), also known as histidase, which catalyzes the deamination of L-histidine to urocanic acid, a precursor to this compound in some pathways, or histidine aminotransferase, which directly converts histidine to this compound.

In eukaryotes, the regulation of histidase gene expression also responds to metabolic state. In rats, for instance, hepatic histidase gene expression is upregulated in response to high-protein diets or hormonal signals from glucagon (B607659) and glucocorticoids, which signal a need for amino acid catabolism and gluconeogenesis. researchgate.net In the amphibian Xenopus laevis, the histidase gene (HAL2) is a direct target of thyroid hormone (T3) during intestinal remodeling, linking histidine catabolism to developmental processes. oup.com At the translational level, signaling pathways such as the mTOR pathway are known to play a role in regulating the expression of genes involved in histidine metabolism, although specific targets like histidase mRNA are still under investigation. libretexts.orgnih.gov

| Organism/System | Regulator | Effect on Enzyme Synthesis | Enzyme(s) Affected | Reference |

|---|---|---|---|---|

| Bacteria (General) | Histidine / Urocanate | Induction | Hut Operon (incl. Histidase) | nih.govmdpi.com |

| Bacteria (General) | Glucose (Catabolite Repression) | Repression | Hut Operon (incl. Histidase) | nih.govmdpi.commdpi.com |

| Bacteria (General) | Ammonia (B1221849) (Nitrogen Regulation) | Repression | Hut Operon (incl. Histidase) | nih.govmdpi.com |

| Bacillus subtilis | Amino Acid Mixture | Repression | Histidase | nih.gov |

| Rat (Liver) | High Protein Diet | Induction | Histidase | researchgate.net |

| Rat (Liver) | Glucagon / Glucocorticoids | Induction | Histidase | researchgate.net |

| Xenopus laevis (Intestine) | Thyroid Hormone (T3) | Induction | Histidase (HAL2) | oup.com |

| Eukaryotes (General) | mTOR Pathway | Regulation | Histidine Metabolic Enzymes | libretexts.org |

Allosteric Regulation and Feedback Mechanisms

Beyond controlling the quantity of enzymes, cells also regulate their catalytic activity directly through allosteric regulation and feedback mechanisms. This allows for rapid fine-tuning of metabolic pathways in response to fluctuating concentrations of metabolites.

The primary enzyme in histidine degradation, histidase, exhibits regulatory characteristics that suggest allosteric control. In Pseudomonas aeruginosa, histidase shows sigmoid saturation kinetics with respect to its substrate, histidine, which is a hallmark of allosteric enzymes with multiple, cooperative binding sites. asm.org This suggests that the enzyme's activity can be sensitively modulated by changes in histidine concentration. Furthermore, studies on histidase from the unicellular green alga Dunaliella tertiolecta have identified specific allosteric inhibitors. In this organism, nucleotides such as ATP, GMP, and GTP were found to inhibit histidase activity, providing a direct link between the cell's energy status and the rate of histidine catabolism. jove.com

Another layer of control involves feedback inhibition, where the end-product of a pathway inhibits an early enzymatic step. While the most prominent example in histidine metabolism is the feedback inhibition of ATP-phosphoribosyltransferase (the first enzyme in histidine biosynthesis) by histidine itself, this mechanism indirectly impacts the degradation pathway by controlling the size of the substrate pool available for conversion to this compound. nih.govcreative-proteomics.com

In fungi such as Candida glabrata, which lack histidase, histidine degradation is initiated by the aromatic amino acid aminotransferase Aro8, which converts histidine and α-ketoglutarate into this compound and glutamate (B1630785). researchgate.net While specific allosteric regulators for this enzyme in the context of histidine degradation are not fully elucidated, its activity is part of the broader, regulated network of amino acid metabolism.

| Enzyme | Organism | Regulator | Effect | Type of Regulation | Reference |

|---|---|---|---|---|---|

| Histidase | Pseudomonas aeruginosa | Histidine (Substrate) | Positive Cooperativity | Allosteric Activation | asm.org |

| Histidase | Dunaliella tertiolecta | ATP, GMP, GTP | Inhibition | Allosteric Inhibition | jove.com |

| ATP-Phosphoribosyltransferase | Bacteria, Plants | Histidine (End-product) | Inhibition | Feedback Inhibition | nih.govmdpi.com |

Metabolic Flux Analysis of Histidine-Pyruvate Interconversion

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a cell at steady state. By using isotope tracers, such as ¹³C-labeled substrates, MFA can track the transformation of atoms through the metabolic network, providing a quantitative picture of cellular metabolism in action. oup.comnih.gov

While comprehensive flux maps specifically detailing the histidine-to-pyruvate interconversion are not extensively documented, studies on broader amino acid and central carbon metabolism provide significant insights. Histidine is considered a glucogenic amino acid, meaning its carbon skeleton can be converted into pyruvate (B1213749) or tricarboxylic acid (TCA) cycle intermediates, which can then be used for glucose synthesis. libretexts.org The primary catabolic pathway for histidine leads to the formation of α-ketoglutarate, which enters the TCA cycle directly. The conversion to pyruvate is a less direct route.

Tracer studies using ¹³C-labeled histidine can elucidate the contribution of histidine to the central carbon pool. For example, by supplying labeled histidine and measuring the isotopic enrichment in metabolites like glutamate, α-ketoglutarate, and subsequent TCA cycle intermediates, the flux through the histidine degradation pathway can be quantified. nih.govasm.org Such analyses have been used to demonstrate that increasing dietary histidine supplementation leads to an increased flux through the histidine degradation pathway. nih.gov This highlights that substrate availability is a key determinant of the pathway's flux.

The interconversion of histidine and pyruvate is also linked through the activity of histidine aminotransferase, which produces this compound. mdpi.com The subsequent fate of this keto acid can be further traced using MFA. The analysis of labeling patterns in proteinogenic amino acids, which act as readouts for the labeling state of their precursor keto acids (e.g., alanine (B10760859) for pyruvate, aspartate for oxaloacetate, glutamate for α-ketoglutarate), is a common strategy in MFA to deduce intracellular fluxes. jove.comcreative-proteomics.com Although many MFA studies focus on glucose and glutamine as the primary tracers, the incomplete labeling of TCA cycle intermediates often points to contributions from other carbon sources, including amino acids like histidine. These approaches allow researchers to understand how the flux from histidine is integrated with other major metabolic pathways and how it responds to different physiological or pathological conditions.

Role of 3 Imidazol 5 Yl Pyruvate in Specific Biological Contexts

Microbial Metabolism of Histidine

Nutritionally versatile bacteria, particularly those in the genus Pseudomonas, can efficiently utilize amino acids like histidine as sources of carbon, nitrogen, and energy. nih.gov This capability is central to their adaptability in various environments. The degradation of histidine is tightly regulated, primarily through the histidine utilization (hut) pathway. nih.gov

In many bacteria, the principal pathway for histidine catabolism begins with the deamination of histidine by histidase to form urocanate. However, an alternative pathway exists that involves the transamination of histidine to produce 3-(imidazol-5-yl)pyruvate.

In Pseudomonas acidovorans (now reclassified as Delftia acidovorans), the transformation of L-histidine to this compound is a known metabolic step. This reaction is catalyzed by the enzyme histidine transaminase. Subsequently, this compound can be reversibly converted to (S)-3-(imidazol-5-yl)lactate by the enzyme 3-(imidazol-5-yl)lactate (B1234319) dehydrogenase, which plays a role in the degradation of imidazol-5-yl-lactate by the organism.

In Escherichia coli , the primary and most well-documented route for histidine degradation is the hut pathway, which does not involve this compound. However, predictive metabolic models suggest that E. coli may be capable of forming this compound from L-histidine through the action of enzymes with broad substrate specificity, such as glutamate (B1630785) dehydrogenase. This compound is listed as a metabolite found in or produced by E. coli strain K12. nih.gov

The following table summarizes the key enzymatic reactions in the alternative histidine degradation pathway.

| Substrate | Enzyme | Product | Organism Context |

| L-Histidine | Histidine Transaminase | This compound | Known in P. acidovorans |

| L-Histidine | Glutamate Dehydrogenase (predicted) | This compound | Predicted in E. coli |

| (S)-3-(imidazol-5-yl)lactate | 3-(imidazol-5-yl)lactate dehydrogenase | This compound | Found in P. acidovorans |

Microbes employ sophisticated strategies to adapt to fluctuating nutrient availability. The regulation of histidine catabolism is a prime example of this metabolic flexibility.

Inducible Enzyme Systems: The expression of the hut genes is typically induced by the presence of histidine or its intermediate, urocanate. nih.gov This ensures that the enzymatic machinery for histidine breakdown is synthesized only when the substrate is available, conserving cellular resources.

Catabolite Repression: The hut pathway is subject to catabolite repression, meaning it is suppressed when a preferred carbon source like glucose is present. nih.gov This regulatory mechanism prioritizes the use of more energy-efficient nutrients.

Phenotypic Variation: Studies of Pseudomonas populations have revealed considerable natural variation in their ability to grow on histidine and urocanate. This diversity is often linked to the presence or absence of specific transporter genes, highlighting how bacterial populations can adapt to different nutrient niches.

Alternative Pathways: The existence of the transaminase pathway to this compound provides metabolic plasticity. It allows the organism to utilize histidine under conditions where the primary histidase pathway may be limited or when there is an abundance of amino group acceptors, linking histidine use to the broader metabolic state of the cell.

Degradation Pathways in Pseudomonas acidovorans and Escherichia coli

Mammalian Histidine Metabolism and Its Derivatives

In mammals, histidine is an essential amino acid that must be obtained from the diet. nih.govmdpi.com Its metabolism is critical for various physiological functions. nih.gov The primary pathway for histidine catabolism occurs in the liver and skin, initiated by the enzyme histidase. nih.govnih.gov However, similar to microbes, a secondary pathway involving transamination to this compound exists and becomes particularly important under specific physiological and pathological conditions. nih.gov

The relative importance of the two main histidine catabolic pathways changes during development. nih.govmdpi.com

Histidase Activity: The activity of histidase, the rate-limiting enzyme of the primary pathway, is very low in the fetal liver. nih.govmdpi.com It increases progressively during the initial weeks after birth, reaching mature levels as the organism develops. nih.gov

Transaminase Activity: In contrast, the activity of the transaminase that converts histidine to this compound is elevated in fetal rat livers and shows a decrease after birth. nih.govmdpi.com This suggests that the transamination pathway is the more dominant route for histidine metabolism during the fetal period.

Diet can also modulate enzyme activity; transaminase activity increases when dietary protein content is high (above 25%). nih.govmdpi.com

The significance of the alternative transamination pathway is most evident in the context of inborn errors of metabolism, such as histidinemia. nih.govmhmedical.com

Histidinemia is a rare hereditary disorder characterized by a deficiency of the enzyme histidase. mhmedical.comresearchgate.net The absence of this enzyme blocks the primary catabolic route, causing elevated levels of histidine in the blood and urine. nih.govresearchgate.net Consequently, histidine metabolism is shunted through the alternative pathway. nih.gov This leads to a significant increase in the production and accumulation of this compound and its subsequent reduction and oxidation products, imidazole-lactic acid and imidazole-acetic acid, which are excreted in the urine. nih.govnih.govresearchgate.net The presence of imidazolepyruvic acid in the urine of these patients is a key diagnostic marker. researchgate.net

Enzyme Activity Changes During Development

Interactions with Pyruvate (B1213749) Metabolism and Broader Metabolic Networks

This compound is structurally an analog of pyruvate, a central hub in metabolism, and its formation and conversion create important links between histidine catabolism and other major metabolic networks. nih.govebi.ac.uk

Link to Amino Acid Metabolism and TCA Cycle: The formation of this compound from histidine is a transamination reaction, a process that inherently links the metabolism of different amino acids. This reaction typically involves the transfer of histidine's amino group to an α-keto acid, such as α-ketoglutarate, converting it to glutamate. Glutamate is a key metabolite that connects amino acid metabolism directly with the Tricarboxylic Acid (TCA) cycle.

Integration with Nitrogen Metabolism: Histidine degradation, whether through the histidase or transaminase pathway, ultimately releases nitrogen that must be managed by the cell. The transamination pathway directly integrates histidine's nitrogen into the cellular pool of other amino acids like glutamate. mdpi.com In plants, for example, L-histidine application has been shown to affect nitrogen metabolism by altering the activity of enzymes like nitrate (B79036) reductase and glutamine synthetase, demonstrating the deep integration of histidine pathways with central nitrogen assimilation. frontiersin.org

The metabolism of this compound thus serves as a node connecting histidine utilization with central carbon metabolism, amino acid biosynthesis, and the management of the cell's nitrogen and redox balance. mdpi.com

Influence on Glucose Metabolism

This compound is structurally a derivative of pyruvic acid, a central molecule in cellular energy metabolism. ebi.ac.uknih.gov Pyruvic acid, in its conjugate base form pyruvate, represents the final product of glycolysis, the metabolic pathway that breaks down glucose. creative-proteomics.comwikipedia.org This positions pyruvate at a critical juncture in glucose metabolism. Depending on the cellular oxygen availability, pyruvate can either be fermented to lactate (B86563) (anaerobic metabolism) or converted into acetyl-coenzyme A to enter the Krebs cycle for complete oxidation and substantial ATP production (aerobic respiration). creative-proteomics.comwikipedia.orgdrugbank.com Furthermore, pyruvate is a key precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, highlighting its pivotal role in maintaining glucose homeostasis. wikipedia.orgmdpi.comnih.gov

In certain organisms, particularly some fungi and bacteria that lack the primary histidine degradation enzyme, histidine ammonia-lyase, the formation of this compound via transamination serves as a principal catabolic route for histidine. nih.gov This compound can then be reversibly converted to (S)-3-(imidazol-5-yl)lactate by the enzyme 3-(imidazol-5-yl)lactate dehydrogenase. wikipedia.orgnih.gov This reaction links the histidine degradation pathway to lactate metabolism, which is itself intimately connected with glucose metabolism through the Cori cycle.

Pyruvate Derivatives in Metabolic Intersections

Pyruvate stands as a crucial metabolic hub, connecting the metabolic pathways of carbohydrates, amino acids, and fatty acids. wikipedia.orgnih.gov Its ability to be converted into acetyl-CoA, lactate, alanine (B10760859), and oxaloacetate places it at the intersection of several key metabolic processes. wikipedia.org As a pyruvate derivative, this compound occupies a specific niche at the crossroads of amino acid metabolism, particularly that of histidine. genome.jp

The primary role of this compound is as an intermediate in an alternative pathway for histidine degradation. nih.govnih.gov Its formation is catalyzed by aminotransferases that transfer the amino group from L-histidine to an α-keto acid acceptor. frontiersin.org A common acceptor is α-ketoglutarate, which is simultaneously converted to L-glutamate, thereby linking histidine catabolism directly to the Krebs cycle and cellular nitrogen metabolism. nih.gov

Research on the yeast Candida glabrata has shown that the aromatic amino acid aminotransferase Aro8 is capable of catalyzing the conversion of L-histidine and α-ketoglutarate into this compound and glutamate. nih.gov This enzyme also acts on other aromatic amino acids like phenylalanine and tryptophan, positioning the formation of this compound at a metabolic intersection with these other pathways. nih.gov Similarly, in Pseudomonas testosteroni, imidazolyl-lactate is oxidized to imidazolylpyruvate, which is then converted to histidine through transamination with L-glutamate, demonstrating the reversibility and interconnectedness of these pathways. nih.gov The study of such pyruvate derivatives is fundamental to metabolic engineering, where redirecting metabolic flux at these intersections can be harnessed for the biosynthesis of valuable industrial chemicals. researchgate.netasm.org

The enzymes involved in the formation and subsequent reaction of this compound highlight its role as a metabolic intermediate.

| Enzyme | EC Number | Reaction | Organism Example | Reference |

|---|---|---|---|---|

| Aromatic-amino-acid transaminase (e.g., Aro8) | 2.6.1.57 | L-histidine + α-ketoglutarate ⇌ this compound + L-glutamate | Candida glabrata | nih.gov |

| Histidine-pyruvate transaminase | 2.6.1.38 | L-histidine + Pyruvate ⇌ this compound + L-alanine | Rat | docksci.com |

| 3-(imidazol-5-yl)lactate dehydrogenase | 1.1.1.111 | (S)-3-(imidazol-5-yl)lactate + NAD(P)+ ⇌ this compound + NAD(P)H + H+ | Pseudomonas acidovorans | wikipedia.org |

Research Methodologies for Studying 3 Imidazol 5 Yl Pyruvate

Enzymological Characterization and Assays

The study of enzymes that produce or metabolize 3-(imidazol-5-yl)pyruvate is fundamental to understanding its biochemical significance. This involves the purification of these enzymes and the detailed analysis of their catalytic behavior.

Several enzymes are known to interact with this compound. One key enzyme is (S)-3-(imidazol-5-yl)lactate dehydrogenase (EC 1.1.1.111), which catalyzes the reversible reaction converting (S)-3-(imidazol-5-yl)lactate into this compound using NAD(P)+ as a cofactor. Another example comes from the biosynthesis of certain antibiotics, where an enzyme known as MppR , a member of the acetoacetate (B1235776) decarboxylase-like superfamily, is involved in processing 2-oxo-3-(imidazol-5-yl)pyruvate. nih.govnih.gov In some organisms, aminotransferases can also catalyze the conversion of L-histidine to imidazol-5-yl-pyruvate. frontiersin.org

The purification of such enzymes is a critical first step for their characterization. While specific protocols for every enzyme vary, common strategies involve heterologous expression in hosts like E. coli, followed by a series of chromatographic steps. These often include affinity chromatography, such as using a His-tag for selective binding to a nickel-charged column, followed by size-exclusion chromatography to separate the protein by size and ensure high purity.

The following table presents kinetic parameters for various lactate (B86563) dehydrogenases, illustrating the type of data obtained from such studies.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source Organism | Reference |

|---|---|---|---|---|---|

| Fe-S d-iLDH | d-Lactate | 0.057 | 120 | Pseudomonas putida | asm.org |

| LDH-C4 | Pyruvate (B1213749) | 0.052 | N/A | Plateau Pika | nih.gov |

| LDH-C4 | Lactate | 4.934 | N/A | Plateau Pika | nih.gov |

| AncLDH | Pyruvate | 0.091 | 1000 | Ancestral Apicomplexan | elifesciences.org |

Inhibitor analysis is equally important for characterizing enzyme function and for potential therapeutic applications. Studies on the histidine catabolic pathway in Pseudomonas putida have identified specific competitive inhibitors for key enzymes. Such analyses determine the inhibitor constant (Ki), which quantifies the inhibitor's binding affinity. nih.gov

The table below shows examples of inhibitors for enzymes within the histidine degradation pathway.

| Enzyme | Inhibitor | Inhibition Type | Ki (mM) | Source Organism | Reference |

|---|---|---|---|---|---|

| Histidase | Urocanate | Competitive | 0.13 | Pseudomonas putida | nih.gov |

| Urocanase | Succinate | Competitive | 1.8 | Pseudomonas putida | nih.gov |

Purification and Characterization of Enzymes

Metabolomic Profiling Techniques

Metabolomics allows for the comprehensive analysis of small molecules (metabolites) in a biological system. These techniques are essential for detecting this compound in complex biological matrices and understanding its metabolic context.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary technology used for the identification and quantification of this compound in biological samples. nih.govwiley.com This compound has been successfully identified in untargeted metabolomics studies of human urine and serum. nih.govwiley.comsci-hub.se

The general workflow for LC-MS/MS analysis involves several key steps:

Sample Preparation : To remove interfering substances like proteins, samples such as blood or plasma undergo protein precipitation using a cold organic solvent like acetonitrile. This is followed by centrifugation and drying of the supernatant. mdpi.comnih.gov For more complex matrices, solid-phase extraction (SPE) may be used to isolate and concentrate the metabolites of interest. frontiersin.org

Chromatographic Separation : The extracted metabolites are separated using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column. A gradient elution with solvents like water and acetonitrile, typically containing an acid modifier like formic or acetic acid, is used to resolve the analytes over time. mdpi.comfrontiersin.org

Mass Spectrometric Detection : The separated compounds are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. For quantification, the system is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. mdpi.comnih.gov

The detection of this compound serves as a key indicator of activity in specific metabolic pathways. Histidine has two main catabolic routes. The primary pathway begins with the enzyme histidase, which converts histidine to urocanate. nih.gov A secondary pathway involves the transamination of histidine to this compound. nih.gov

In healthy individuals, the histidase pathway predominates. However, in cases of histidase deficiency, a genetic disorder, the transamination pathway becomes the main route for histidine breakdown. nih.gov Consequently, the detection of elevated levels of this compound and its downstream product, imidazole-lactic acid, in urine or blood is a diagnostic marker for this condition and elucidates the altered metabolic state. nih.gov Furthermore, studying the levels of this intermediate can help researchers understand the metabolic consequences of targeting upstream enzymes in the pathway for therapeutic purposes. aacrjournals.org

Identification and Quantification in Biological Samples

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to follow the journey of atoms through metabolic pathways. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the formation of downstream metabolites and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis.

This methodology has been applied to the histidine degradation pathway. In one study, healthy human volunteers were given an oral dose of L-histidine labeled with deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N). nih.gov By analyzing blood and urine samples over time with mass spectrometry, researchers could track the appearance of the label in the downstream metabolite urocanic acid. This allowed them to calculate pharmacokinetic parameters and directly assess the in vivo activity of the enzyme histidine ammonia (B1221849) lyase. nih.gov

Such tracing studies can quantify the flux of histidine through its different metabolic routes. nih.govmdpi.com They can reveal how factors like diet or disease affect the distribution of metabolic resources. mdpi.com Interestingly, labeled imidazolepyruvate itself can be used as a metabolic precursor in E. coli expression systems to produce proteins with specifically labeled histidine residues, which are then used for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netportlandpress.com This demonstrates the utility of isotopic labeling not only for studying metabolic flow but also for creating specialized tools for biochemical research.

Molecular Biology Approaches to Gene Expression and Regulation

The metabolic pathways involving this compound are intricately controlled at the genetic level. Molecular biology techniques have been instrumental in elucidating the mechanisms that govern the expression of genes encoding the enzymes responsible for histidine degradation. The regulation of the histidine utilization (hut) system has been extensively studied, particularly in bacteria, revealing complex networks that ensure the efficient catabolism of histidine in response to cellular needs. asm.orgnih.gov

In many bacteria, the genes for histidine degradation are organized into operons, allowing for coordinated regulation. researchgate.net The study of this regulation has been a cornerstone for understanding fundamental concepts in molecular biology, including catabolite repression, nitrogen regulation, and autogenous regulation of transcription factors. asm.orgnih.govasm.org For instance, in enteric bacteria like Klebsiella aerogenes and Salmonella enterica, the expression of the hut operons is induced by urocanate, the product of the first enzymatic step catalyzed by histidase. asm.org This induction is often negatively controlled by a repressor protein, such as HutC, which binds to the operator region of the hut operon in the absence of urocanate, thereby blocking transcription.

Conversely, in organisms like Bacillus subtilis, the regulatory mechanism differs significantly. Here, induction is triggered by histidine itself, not urocanate, and operates through a process of antitermination mediated by the HutP protein. asm.orgnih.gov Furthermore, the expression of these genes is subject to broader metabolic signals. Carbon catabolite repression, for example, ensures that the hut genes are repressed when a preferred carbon source like glucose is available. asm.org This is a common regulatory theme that prioritizes energy sources for the cell.

Modern molecular biology research employs a variety of techniques to investigate these regulatory networks. Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the levels of specific mRNA transcripts and proteins, respectively, providing direct evidence of changes in gene and protein expression under different conditions. frontiersin.orgmdpi.com Studies have shown that exposing parasites like Trichomonas vaginalis to imidazole-based compounds can lead to the downregulation of genes involved in key metabolic pathways, including glycolysis. mdpi.com Similarly, in bacteria such as Clostridium ljungdahlii, the histidine degradation gene cluster has been observed to be upregulated when the organism is grown on syngas, suggesting a metabolic strategy to supplement its energy needs by degrading histidine from the growth medium. researchgate.net These approaches provide detailed insights into how cells modulate the expression of imidazole-metabolizing enzymes in response to environmental and metabolic cues.

Structural Biology of Imidazole-Metabolizing Enzymes

Histidine ammonia-lyase catalyzes the first step in histidine catabolism, converting L-histidine to urocanate and ammonia. wikidoc.orgcreative-proteomics.com The crystal structure of HAL from Pseudomonas putida revealed a homotetrameric assembly. nih.govacs.org A remarkable feature of this enzyme is its catalytic electrophile, a 4-methylidene-imidazole-5-one (MIO) group. nih.govacs.orgebi.ac.uk This MIO cofactor is formed autocatalytically through the cyclization and dehydration of a conserved internal Ala-Ser-Gly sequence. nih.govacs.org The structure provides a clear view of the active site, allowing for detailed modeling of substrate binding and the proposal of a reaction mechanism. nih.govebi.ac.uk

Urocanase catalyzes the subsequent step, the hydration of urocanate to form 4-imidazolone-5-propionate, which then tautomerizes to this compound's precursor. wikipedia.org The crystal structure of urocanase, also from P. putida, shows a symmetric homodimer where each subunit contains a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. nih.gov In a novel role, the NAD+ molecule functions not as a redox-active element but as a potent electrophile. nih.govwikipedia.org The structure shows the substrate, urocanate, sequestered in a cavity at the active center, with the nicotinamide ring of NAD+ positioned to attack the substrate. This arrangement facilitates a sigmatropic rearrangement and the subsequent addition of a water molecule to hydrate (B1144303) the urocanate. nih.govwikipedia.org

The detailed structural data obtained for these enzymes from various organisms, including bacteria and parasites, have been crucial for understanding their function and evolution. nih.govnih.govresearchgate.net

Table 1: Structural Features of Key Imidazole-Metabolizing Enzymes

| Enzyme | Organism | PDB ID | Quaternary Structure | Key Cofactor/Feature | Resolution (Å) | Reference |

|---|---|---|---|---|---|---|

| Histidine Ammonia-Lyase | Pseudomonas putida | 1GKM | Homotetramer | 4-methylidene-imidazole-5-one (MIO) | 2.1 | nih.govacs.org |

| Urocanase | Pseudomonas putida | 1W1U | Homodimer | NAD+ (as an electrophile) | 1.14 | nih.gov |

| Urocanase | Bacillus subtilis | 2FKN | Homodimer | NAD+ | Not specified | pdbj.orgebi.ac.uk |

This structural information not only clarifies the chemical transformations occurring at the active sites but also provides a foundation for comparative analyses across different species and for potential applications in enzyme engineering and inhibitor design.

Advanced Research on Imidazole Ring Chemistry in Biological Systems

Enzymatic Recognition and Modification of Imidazole (B134444) Rings

The enzymatic recognition and subsequent modification of imidazole rings are central to many metabolic pathways. Enzymes have evolved sophisticated mechanisms to interact with and catalyze reactions involving this versatile heterocycle.

Enzyme-Substrate Interactions Involving the Imidazole Moiety

The interaction between enzymes and substrates containing an imidazole moiety is a highly specific process, crucial for numerous biochemical transformations. A key example is the catabolism of histidine, where the initial step involves the conversion of histidine to urocanic acid, catalyzed by histidine ammonia-lyase. mdpi.com In cases of histidase deficiency, an alternative pathway is the transamination of histidine to 3-(Imidazol-5-yl)pyruvate (also known as imidazole-pyruvic acid). mdpi.com

The imidazole ring of histidine is a common coordinating ligand in metalloproteins, binding to various metal ions such as Fe2+, Cu2+, and Zn2+. mdpi.commdpi.com This coordination is vital for the catalytic activity of these enzymes. For instance, in some dehydrogenases, a histidine residue acts as an acid-base catalyst, facilitated by the imidazole ring's ability to accept and donate protons. researchgate.net The interaction of the imidazole ring with specific amino acid residues within the enzyme's active site, such as the hydrogen bond between the imidazole nitrogen and a nearby residue, is critical for substrate polarization and activation. researchgate.net

In the context of this compound, enzymes like 3-(imidazol-5-yl)lactate (B1234319) dehydrogenase catalyze its reversible conversion to (S)-3-(imidazol-5-yl)lactate. wikipedia.org This reaction is a key step in the degradation of imidazol-5-yl-lactate in organisms like Pseudomonas acidovorans. wikipedia.org The enzyme specifically recognizes the imidazole and pyruvate (B1213749) moieties to facilitate the transfer of a hydride ion from NADH or NADPH.

Another example of enzyme-substrate interaction involving an imidazole derivative is observed in the biosynthesis of the antibiotic mannopeptimycin. The enzyme MppR, a member of the acetoacetate (B1235776) decarboxylase-like superfamily, has been shown to form a covalent complex with 2-oxo-3-(imidazol-5-yl)pyruvate. nih.gov This interaction involves the formation of a Schiff base between the keto group of the substrate and a lysine (B10760008) residue in the active site of the enzyme. nih.gov

Relevance of Imidazole Ring Electronic Properties to Enzyme Activity

The electronic properties of the imidazole ring are fundamental to its role in enzyme catalysis. The ring can act as both a proton donor and acceptor, a property that is finely tuned by its local environment within the enzyme's active site. mdpi.com This dual functionality is essential for acid-base catalysis in numerous enzymatic reactions.

The imidazole ring's aromaticity and the presence of two nitrogen atoms contribute to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking. These interactions help to correctly orient the substrate within the active site for catalysis. The pKa of the imidazole side chain of histidine is close to neutral pH, allowing it to function effectively as a proton shuttle in physiological conditions.

In the case of this compound, the electron-withdrawing nature of the pyruvate group influences the electronic properties of the attached imidazole ring. This modulation of electron density can affect its pKa and its ability to interact with the enzyme's active site residues. The tautomeric forms of the imidazole ring, the Nδ1-H and Nε2-H tautomers, can also play a role in substrate binding and catalysis, with the enzyme often stabilizing one tautomer over the other.

Synthetic Biology and Metabolic Engineering Applications

The unique chemistry of the imidazole ring and its derivatives has opened up new avenues in synthetic biology and metabolic engineering. By manipulating metabolic pathways involving these compounds, scientists can develop novel biocatalytic processes and produce valuable chemicals.

Engineering Microorganisms for Histidine Pathway Modulation

Metabolic engineering of microorganisms to modulate the histidine biosynthesis pathway has significant potential. The histidine pathway is interconnected with purine (B94841) biosynthesis through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). researchgate.net By overexpressing or downregulating specific enzymes in this pathway, it is possible to redirect metabolic flux towards the production of desired compounds.

For example, by engineering E. coli strains, researchers can enhance the production of histidine or its derivatives. This can involve modifying the regulation of the his operon, which controls the expression of the histidine biosynthetic enzymes. Furthermore, introducing heterologous enzymes can create novel pathways for the synthesis of valuable imidazole-containing compounds.

Investigating Novel Enzymatic Reactions Involving Imidazole Pyruvate Derivatives

The exploration of novel enzymatic reactions involving imidazole pyruvate derivatives is a burgeoning area of research. These derivatives can serve as building blocks for the synthesis of a wide range of valuable molecules, including non-natural amino acids and pharmaceutical intermediates.

One approach involves the use of aldolases, which can catalyze the stereoselective aldol (B89426) addition of pyruvate or its derivatives to various aldehydes. For instance, trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) has been used for the enantioselective aldol addition of pyruvate to nonaromatic aldehydes, producing chiral 4-hydroxy-2-oxo acids. nih.gov These products can then be converted to valuable γ-hydroxy-α-amino acids through transamination. nih.gov Similar strategies could be applied to imidazole pyruvate derivatives to create novel chiral imidazole-containing compounds.

Furthermore, chemo-enzymatic systems are being developed to produce complex molecules. For example, a three-enzyme system has been used to generate carbazole (B46965) derivatives from indole-3-pyruvate and pyruvate. mdpi.com This demonstrates the potential for using pyruvate derivatives in multi-enzyme cascades to synthesize structurally diverse and bioactive compounds.

| Enzyme | Substrate(s) | Product(s) | Organism/Application |

| 3-(imidazol-5-yl)lactate dehydrogenase | (S)-3-(imidazol-5-yl)lactate, NAD(P)+ | This compound, NAD(P)H, H+ | Pseudomonas acidovorans wikipedia.org |

| MppR | 2-oxo-3-(imidazol-5-yl)pyruvate | Covalent enzyme-substrate complex | Enduracididine biosynthesis nih.gov |

| Histidine-pyruvate aminotransferase | L-histidine, 2-oxoglutarate | This compound, L-glutamate | Histidine metabolism mdpi.com |

| trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) | Pyruvate, Aldehydes | Chiral 4-hydroxy-2-oxo acids | Synthetic biology nih.gov |

| NzsH, NzsJ, NzsI | Indole-3-pyruvate, Pyruvate, Acyl-SNACs | Carbazole derivatives | Chemo-enzymatic synthesis mdpi.com |

Theoretical and Computational Approaches to Enzyme Mechanism and Substrate Binding

Computational methods have become indispensable tools for understanding the intricacies of enzyme mechanisms and substrate binding at the atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Quantum chemical methods, particularly density functional theory (DFT), are widely used to model enzymatic reactions. acs.org By creating a quantum chemical cluster model of the enzyme's active site, researchers can calculate the energies of intermediates and transition states along the reaction pathway. acs.org This allows for the elucidation of detailed reaction mechanisms and the identification of the rate-determining step.

For enzymes that bind this compound, computational studies can reveal the key interactions that stabilize the substrate in the active site. Molecular docking simulations can predict the preferred binding mode of the substrate, highlighting important hydrogen bonds and hydrophobic interactions. rsc.org For example, in the case of MppR, computational analysis could help to understand the specifics of the Schiff base formation with 2-oxo-3-(imidazol-5-yl)pyruvate and how the enzyme environment facilitates this reaction. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the enzyme-substrate complex, revealing how the protein's flexibility and the movement of water molecules contribute to catalysis. These simulations can also be used to study the conformational changes that occur upon substrate binding and product release.

Future Directions in 3 Imidazol 5 Yl Pyruvate Research

Unraveling Undiscovered Metabolic Pathways

The primary route for histidine degradation in many organisms proceeds through the action of histidase (or histidine ammonia-lyase), converting histidine to urocanate. nih.gov However, an alternative pathway initiated by the transamination of histidine to 3-(imidazol-5-yl)pyruvate exists and its subsequent metabolic steps are not universally conserved or well-understood. mdpi.com In some organisms, the degradation pathway for this compound remains unclear, presenting a significant knowledge gap. acs.org

The transamination of L-histidine to this compound is catalyzed by histidine aminotransferase (EC 2.6.1.38) or other aminotransferases with broad substrate specificity. mdpi.com For instance, in the yeast Candida glabrata, the aromatic amino acid aminotransferase Aro8 can utilize L-histidine as an amino donor, producing this compound. researchgate.net This reaction is crucial for the organism's nutritional flexibility.

Future research should focus on identifying and characterizing the enzymes responsible for the downstream catabolism of this compound in a wider range of organisms. This involves a combination of genetic, biochemical, and metabolomic approaches to elucidate the complete reaction sequence. Key questions to be addressed include:

What are the subsequent enzymatic steps for the complete degradation of this compound?

Are there novel intermediates and end-products of this pathway?

How is this alternative pathway regulated in response to different nutritional cues or cellular states?

Does this pathway intersect with other major metabolic networks beyond one-carbon metabolism?

Uncovering these details could reveal new metabolic capabilities and regulatory mechanisms, particularly in organisms that lack the canonical histidase-dependent pathway.

Advanced Methodologies for In Vivo Studies

To move beyond in vitro characterizations and understand the dynamic role of this compound within a living cell, researchers must employ advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is ideally suited for the quantitative analysis of low-abundance and reactive metabolites like α-keto acids from biological samples. nih.govresearchgate.net The development of specific LC-MS/MS methods allows for the sensitive and accurate measurement of this compound and its potential downstream metabolites in plasma, tissues, and cell extracts. nih.govresearchgate.net Such methods often involve pre-column derivatization to stabilize the keto acid and enhance its detection. researchgate.net

Stable Isotope Tracing and Metabolic Flux Analysis: The use of stable isotope-labeled histidine (e.g., ¹³C or ¹⁵N-histidine) is a powerful approach to trace the flow of atoms through metabolic pathways in vivo. nih.govmaastrichtuniversity.nltechnologynetworks.com By tracking the incorporation of these isotopes into this compound and its subsequent products, researchers can quantify the flux through this alternative catabolic route under various physiological conditions. nih.govnih.gov This provides a dynamic view of metabolic activity that is not achievable with static concentration measurements alone. bitesizebio.com Metabolic Flux Analysis (MFA) can then be used to model and analyze the data, providing a systems-level understanding of histidine metabolism. diva-portal.orgnih.gov

Genetically Encoded Biosensors: A frontier in metabolic research is the development of genetically encoded biosensors that can report on the concentration of specific metabolites in real-time within living cells. pnas.org While biosensors for amino acids like the branched-chain amino acids are being developed, creating a specific sensor for this compound or its unique downstream metabolites would be a significant breakthrough. acs.orgprinceton.edubiorxiv.org Such a tool would enable the high-throughput screening of genetic libraries to identify unknown pathway components and would allow for the visualization of metabolic dynamics with high spatiotemporal resolution.

These advanced methodologies, when used in combination, will be instrumental in elucidating the in vivo kinetics, regulation, and physiological relevance of the this compound pathway.

Exploring Evolutionary Aspects of Histidine Metabolism

The existence of multiple pathways for histidine degradation across different life forms points to a complex evolutionary history. Comparative genomics is a powerful tool to explore this diversity. By analyzing the genomes of a wide range of organisms, researchers can identify the presence or absence of genes encoding enzymes for both the canonical and the this compound-mediated pathways. microbiologyresearch.orgsemanticscholar.org This can reveal evolutionary patterns, such as the loss of one pathway in lineages where the other is dominant. mdpi.com For example, some bacteria possess the genes for histidine degradation, while others lack them but retain the ability to synthesize histidine, suggesting adaptation to different nutritional environments. mdpi.com

The evolution of the aminotransferases themselves is also a key area of study. Many of these enzymes exhibit broad substrate specificity, which may have been a feature of ancestral enzymes. nih.govpnas.org The study of the molecular evolution of aminotransferases involved in histidine metabolism can provide insights into how new metabolic functions arise through gene duplication and divergence. nih.gov

Future research in this area should aim to:

Map the phylogenetic distribution of the different histidine catabolic pathways.

Reconstruct the evolutionary history of the key enzymes involved, including the aminotransferases that produce this compound.

Investigate the selective pressures that have led to the retention or loss of these pathways in different organisms.

Explore the potential for functional convergence, where different enzymatic solutions have evolved to achieve the same metabolic outcome.

Understanding the evolutionary trajectory of histidine metabolism will not only shed light on the history of this essential amino acid but also provide a framework for discovering novel biochemical diversity.

Q & A

Q. What experimental methods are recommended for detecting 3-(Imidazol-5-yl)pyruvate in enzymatic assays?

Methodological Answer:

- LC/MS/MS : Use reversed-phase liquid chromatography coupled with tandem mass spectrometry for high specificity. Mobile phases should be optimized for polar metabolites (e.g., water/acetonitrile with 0.1% formic acid). Monitor transitions specific to this compound (e.g., m/z 181.06 → 113.03) .

- UV Spectrophotometry : Detect absorbance at 284 nm (extinction coefficient: ε ≈ 6,500 M⁻¹cm⁻¹) in Tris/HCl buffer (pH 8.0). Calibrate with synthetic standards to ensure linearity .

- Enzyme-coupled assays : Pair with dehydrogenases (e.g., EC 1.1.1.111) and monitor NAD(P)H production at 340 nm .

Q. Which enzymes catalyze the synthesis or degradation of this compound?

Methodological Answer:

- EC 1.1.1.111 (3-(Imidazol-5-yl)lactate dehydrogenase) : Catalyzes the reversible oxidation of (S)-3-(imidazol-5-yl)lactate to this compound using NAD(P)+ as a cofactor. Assay conditions: 50 mM Tris/HCl (pH 8.0), 5 mM PLP, 10 mM substrate, 37°C .

- Histidine aminotransferases : Transfer the amino group from L-histidine to 2-oxoglutarate, generating this compound. Validate activity via glutamate detection (HPLC or enzymatic assays) .

Q. What protocols ensure accurate quantification of this compound in complex biological matrices?

Methodological Answer:

- Sample preparation : Deproteinize using ice-cold methanol (4:1 v/v), centrifuge (15,000 × g, 10 min), and lyophilize. Reconstitute in LC-MS-compatible solvents.

- HPLC-MS/MS : Utilize a C18 column (2.1 × 150 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile), and MRM mode. Include internal standards (e.g., isotopically labeled pyruvate derivatives) .

- Quality control : Spike recovery tests and inter-day precision checks (CV < 15%) to validate reproducibility .

Advanced Research Questions

Q. How should researchers resolve conflicting data on substrate inhibition kinetics in this compound-related enzymes?

Methodological Answer:

-

Kinetic modeling : Fit data to a modified Michaelis-Menten equation accounting for substrate inhibition:

Use non-linear regression (e.g., GraphPad Prism) to estimate .

-

Comparative assays : Test inhibition patterns across homologs (e.g., E. coli ybdL vs. A. thaliana KAT). For this compound, E. coli ybdL shows higher (12.5 s⁻¹ vs. 8.3 s⁻¹) but similar (\sim15 mM) .

Q. How to design experiments investigating this compound’s role in imidazole-derived secondary metabolite biosynthesis?

Methodological Answer:

- Knockout/knockdown studies : Use CRISPR-Cas9 to delete genes encoding upstream enzymes (e.g., histidine aminotransferases) in model organisms. Monitor metabolite depletion via LC-MS .

- Isotope tracing : Feed -labeled histidine and track incorporation into this compound and downstream products (e.g., enduracididine) using NMR or high-resolution MS .

Q. What strategies address challenges in structural characterization of this compound-protein complexes?

Methodological Answer:

- Crystallography : Co-crystallize with binding partners (e.g., EC 1.1.1.111) in 20% PEG 3350, 0.2 M ammonium sulfate. Resolve structures using synchrotron radiation (1.8–2.2 Å resolution) .

- Molecular docking : Use AutoDock Vina to model interactions. Validate with mutagenesis (e.g., active-site histidine residues) and ITC binding assays .

Q. How can researchers compare catalytic efficiency of this compound-related enzymes across species?

Methodological Answer:

- Kinetic parameter tables :

| Enzyme Source | Substrate | (mM) | (s⁻¹) | (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| E. coli ybdL | I5P | 2.1 ± 0.3 | 12.5 ± 1.1 | 5.95 |

| A. thaliana KAT | I5P | 1.8 ± 0.2 | 8.3 ± 0.9 | 4.61 |

- Statistical analysis : Apply ANOVA to assess interspecies differences (e.g., for ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.